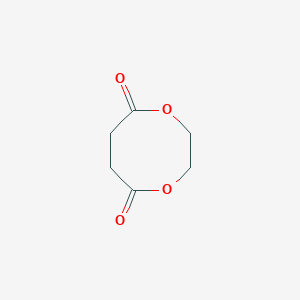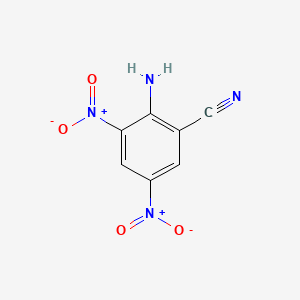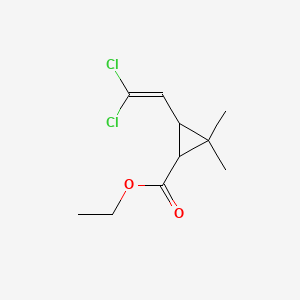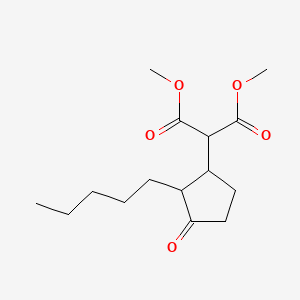
Hydroxy(diphenyl)silane
Descripción general
Descripción
Synthesis Analysis
Hydroxy(diphenyl)silane can be synthesized through various methods. One common approach involves the Michael addition reaction between 2-hydroxyethyl acrylate and 3-mercaptopropyl-trimethoxysilane . The resulting hydroxy silane coupling agent (HO-silane) can then be used to synthesize silane-terminated polyurethanes (SPUs) .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Polymer Synthesis : Hydroxy(diphenyl)silane derivatives are used in the synthesis of various polymers. For instance, poly(esters) containing silicon and germanium derived from diphenols including bis(4-hydroxyphenyl)-dimethyl-silane and bis(4-hydroxyphenyl)-diphenyl-silane were synthesized and characterized (Tagle et al., 2003).
Nanolithography : These compounds are utilized in dip-pen nanolithography for the immobilization of biomolecules on silicon oxide surfaces, such as DNA, small molecules, and protein microarrays (Jung et al., 2003).
Sensor Applications : Hydroxy(diphenyl)silane derivatives are used in creating sensor materials. For example, a polysilane-dansyl graft copolymer synthesized from poly[methyl(H)-co-diphenyl]silane showed potential in multichannel detection systems in biological environments (Chibac et al., 2017).
Surface Coatings : They are also employed in the development of silane-based coatings with nanoparticles to enhance surface properties like hydrophobicity and wear resistance (Armentia et al., 2018).
Hydrophobic Films : Hydroxy(diphenyl)silane derivatives can be used to create highly hydrophobic coatings on substrates like silicon, potentially applicable in micro-electromechanical systems to reduce stiction (Almanza-Workman et al., 2003).
Pharmaceutical Research : In medicinal chemistry, these compounds are used to create silicon-containing peptides and azasilaheterocycles, which are important in drug development, particularly as protease inhibitors (Min et al., 2013).
Propiedades
IUPAC Name |
hydroxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRQNMNLNVOILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(diphenyl)silane | |
CAS RN |
5906-79-6 | |
| Record name | Diphenylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5906-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



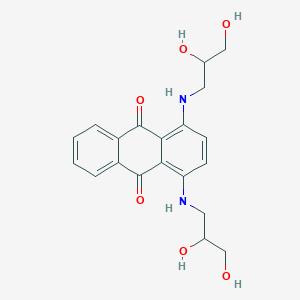
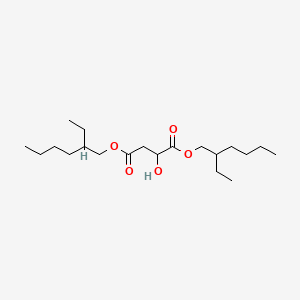
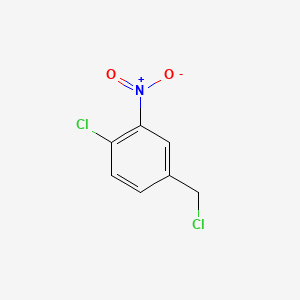

![1H-Indene-1,3(2H)-dione, 2-benzo[f]quinolin-3-yl-](/img/structure/B1606410.png)
![Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-](/img/structure/B1606414.png)

